Cas no 870693-10-0 (3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid)

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid is a synthetic indole derivative with potential applications in pharmaceutical and biochemical research. Its structure features a methoxyphenyl group attached to an indole core, coupled with a propanoic acid side chain, making it a versatile intermediate for further chemical modifications. This compound is of interest due to its potential role in modulating biological pathways, particularly in drug discovery targeting inflammation or neurological disorders. Its well-defined molecular structure allows for precise reactivity in synthetic routes, while its purity and stability ensure reliable performance in experimental settings. Researchers value this compound for its consistent quality and suitability in developing novel therapeutic agents.
3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid structure
870693-10-0 structure
Product name:3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid
CAS No:870693-10-0
MF:C18H17NO3
Molecular Weight:295.33248
CID:844416
PubChem ID:7131111

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 化学的及び物理的性質

名前と識別子

    • 3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID
    • 3-(2-(4-Methoxyphenyl)-1H-indol-3-yl)propanoic acid
    • HMS1778N11
    • J-511457
    • 870693-10-0
    • AKOS000122832
    • CS-0234807
    • Z104442646
    • EN300-14776
    • 3-(2-(4-Methoxyphenyl)-1H-indol-3-yl)propanoicacid
    • MFCD06660847
    • 2-(4-Methoxyphenyl)-1H-indole-3-propanoic acid
    • DB-422125
    • G76103
    • 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid
    • MDL: MFCD06660847
    • インチ: InChI=1S/C18H17NO3/c1-22-13-8-6-12(7-9-13)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21)
    • InChIKey: AYISILBMVSEZSN-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C2=C(CCC(=O)O)C3=CC=CC=C3N2

計算された属性

  • 精确分子量: 295.12084340g/mol
  • 同位素质量: 295.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 379
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 62.3Ų

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-14776-0.05g
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
870693-10-0 98%
0.05g
$64.0 2023-02-09
TRC
M229748-250mg
3-[2-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic Acid
870693-10-0
250mg
$ 250.00 2022-06-04
Enamine
EN300-14776-0.25g
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
870693-10-0 98%
0.25g
$110.0 2023-02-09
Enamine
EN300-14776-10.0g
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
870693-10-0 98%
10.0g
$1286.0 2023-02-09
Enamine
EN300-14776-0.1g
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
870693-10-0 98%
0.1g
$77.0 2023-02-09
1PlusChem
1P00GUUI-100mg
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID
870693-10-0 95%
100mg
$147.00 2025-02-27
Enamine
EN300-14776-500mg
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
870693-10-0 95.0%
500mg
$209.0 2023-09-28
1PlusChem
1P00GUUI-50mg
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID
870693-10-0 95%
50mg
$114.00 2025-02-27
1PlusChem
1P00GUUI-2.5g
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID
870693-10-0 95%
2.5g
$780.00 2025-02-27
1PlusChem
1P00GUUI-1g
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID
870693-10-0 95%
1g
$426.00 2025-02-27

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 関連文献

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acidに関する追加情報

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid: A Comprehensive Overview

The compound with CAS No 870693-10-0, commonly referred to as 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an indole ring system with a methoxyphenyl group and a propanoic acid moiety. The indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds, including serotonin and tryptophan derivatives. The presence of the methoxyphenyl group adds further complexity to the molecule, potentially influencing its pharmacokinetic properties and bioavailability.

Recent studies have highlighted the potential of 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid as a promising candidate in drug discovery efforts targeting various therapeutic areas. For instance, research has shown that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a potential lead compound for the development of novel anti-inflammatory agents. Additionally, its ability to modulate key cellular pathways involved in neurodegenerative diseases has positioned it as a candidate for further investigation in the context of Alzheimer's disease and other related conditions.

The synthesis of 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid involves a multi-step process that typically begins with the preparation of the indole core. This is often achieved through the Paal-Knorr synthesis or other indole-forming reactions. The subsequent introduction of the methoxyphenyl group and the propanoic acid moiety requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound, further enhancing its appeal for large-scale production.

In terms of biological activity, 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid has demonstrated remarkable selectivity towards certain molecular targets. For example, studies have shown that it can inhibit specific kinases involved in cell signaling pathways, which are often dysregulated in cancer. This selectivity suggests that the compound could serve as a basis for developing targeted therapies with reduced off-target effects. Furthermore, its ability to cross the blood-brain barrier has made it an interesting candidate for central nervous system disorders.

The structural versatility of 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid also lends itself well to further chemical modifications. Researchers have explored various substitution patterns on the indole ring and the methoxyphenyl group to optimize its pharmacokinetic properties and enhance its therapeutic potential. These modifications have led to the identification of several analogs with improved bioavailability and efficacy, paving the way for preclinical testing and eventual clinical trials.

From an analytical standpoint, the characterization of 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid has been facilitated by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into its molecular structure and purity, ensuring that the compound meets rigorous quality standards for use in research and development settings.

In conclusion, 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid represents a compelling example of how structural complexity can translate into valuable biological activity. With ongoing research uncovering new applications and optimizations in its synthesis and characterization, this compound continues to be a focal point in medicinal chemistry and drug discovery.

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